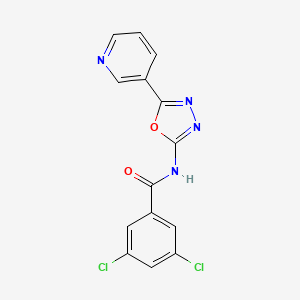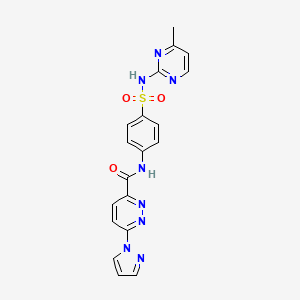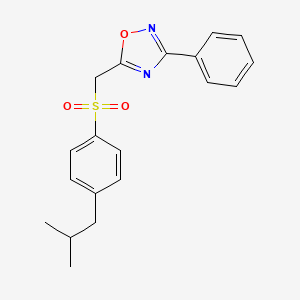
3,5-dichloro-N-(5-(pyridin-3-yl)-1,3,4-oxadiazol-2-yl)benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
3,5-dichloro-N-(5-(pyridin-3-yl)-1,3,4-oxadiazol-2-yl)benzamide is a chemical compound that has gained attention in scientific research due to its potential applications in various fields.
Scientific Research Applications
Synthesis and Structural Characterization
Novel Synthesis Approaches
Researchers have developed methods for synthesizing novel polycyclic systems and heterocyclic compounds containing the 1,2,4-oxadiazole ring, which are structurally related to the compound . These methods involve one-pot condensations and reactions with various reagents to produce bicyclic systems and derivatives with potential biological activities, as confirmed by spectroscopic methods like IR, 1H NMR, and mass spectrometry (Kharchenko et al., 2008).
Crystal Structure Analysis
Studies have also focused on the crystal structure and cytotoxic activity of novel cyclic systems, including derivatives and their metal complexes. These studies provide detailed insights into the molecular structure, bond lengths, bond angles, and dihedral angles, which are crucial for understanding the compound's interactions and activities (Adhami et al., 2014).
Potential Biological Activities
Cancer Therapy Applications
A series of derivatives containing the 1,2,4-oxadiazole moiety have been designed, synthesized, and evaluated as RET kinase inhibitors, showcasing their potential in cancer therapy. Certain compounds have demonstrated significant inhibitory effects on RET kinase activity at both the molecular and cellular levels, highlighting their potential as lead compounds for further investigation (Han et al., 2016).
Antimicrobial and Anti-Inflammatory Agents
Synthesis efforts have also led to the creation of substituted benzamide/benzene sulfonamides with 1,3,4-oxadiazol-2-yl moieties, demonstrating anti-inflammatory and anti-cancer properties. These findings suggest the compound's derivatives could serve as a basis for developing new therapeutic agents (Gangapuram & Redda, 2009).
properties
IUPAC Name |
3,5-dichloro-N-(5-pyridin-3-yl-1,3,4-oxadiazol-2-yl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H8Cl2N4O2/c15-10-4-9(5-11(16)6-10)12(21)18-14-20-19-13(22-14)8-2-1-3-17-7-8/h1-7H,(H,18,20,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UCKLHPDSUXTKKO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CN=C1)C2=NN=C(O2)NC(=O)C3=CC(=CC(=C3)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H8Cl2N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
335.1 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[2-(3,4-dimethoxyphenyl)ethyl]-2-(6,7-dimethyl-3-oxo-1,2,3,4-tetrahydroquinoxalin-2-yl)acetamide](/img/structure/B2584957.png)
![3-{[5-(4-chlorophenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-3-(4-methoxyphenyl)-N-(tetrahydrofuran-2-ylmethyl)propanamide](/img/structure/B2584959.png)
![(E)-N-(5,6-dimethoxy-3-methylbenzo[d]thiazol-2(3H)-ylidene)-3-methylisoxazole-5-carboxamide](/img/structure/B2584961.png)

![2-methyl-N-(2-(6-oxo-3-(pyridin-4-yl)pyridazin-1(6H)-yl)ethyl)benzo[d]thiazole-6-sulfonamide](/img/structure/B2584965.png)
![2-[1-(2,4-dimethylphenyl)pyrazolo[3,4-d]pyrimidin-4-yl]sulfanyl-N-methylacetamide](/img/structure/B2584967.png)


![Methyl 4-isocyanatobicyclo[2.2.2]octane-1-carboxylate](/img/structure/B2584971.png)
![N-[(3-aminophenyl)methyl]-2,2,2-trifluoro-N-methylacetamide](/img/structure/B2584976.png)



![4-bromo-N-(5-ethyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)benzamide hydrochloride](/img/structure/B2584980.png)